molecular formula C18H26N2O3 B13332892 Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate

Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate

Cat. No.: B13332892
M. Wt: 318.4 g/mol
InChI Key: IRYIPDIQRNKHKO-CRAIPNDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro ring system and a carboxylate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5Common reagents used in the synthesis include benzyl bromide, sodium hydride, and various solvents such as dichloromethane and methanol .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to proteins and enzymes to modulate their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and carboxylate groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

benzyl (2R,6R)-2-methyl-4-oxa-1,10-diazaspiro[5.6]dodecane-10-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-15-12-22-14-18(19-15)8-5-10-20(11-9-18)17(21)23-13-16-6-3-2-4-7-16/h2-4,6-7,15,19H,5,8-14H2,1H3/t15-,18-/m1/s1

InChI Key

IRYIPDIQRNKHKO-CRAIPNDOSA-N

Isomeric SMILES

C[C@@H]1COC[C@@]2(N1)CCCN(CC2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1COCC2(N1)CCCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.